2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-[3-[2-(4-chlorophenyl)ethenylsulfonylamino]phenyl]imidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-16-6-4-14(5-7-16)8-11-28(26,27)22-17-3-1-2-15(12-17)19-21-9-10-23(19)13-18(24)25/h1-12,22H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIVZFCQCXRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=NC=CN3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, an acetic acid moiety, and a sulfonamide group, which are known to contribute to its biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The sulfonamide group is often implicated in the inhibition of carbonic anhydrases, which are crucial for tumor growth and metastasis .
- A recent study demonstrated that derivatives of imidazole compounds showed cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related imidazole derivative in vitro against MCF-7 and HT-29 cell lines. The compound demonstrated:
- IC50 Values :
Study 2: Anti-inflammatory Activity
In a model of acute inflammation, administration of an imidazole-based compound resulted in a marked reduction in edema formation, demonstrating its potential as an anti-inflammatory agent. The study highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in serum .
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
- Antiallergic Properties :
- Antitumor Activity :
- Antimicrobial Effects :
Synthesis and Mechanism of Action
The synthesis of 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid typically involves multi-step organic reactions that include the formation of the imidazole ring followed by the introduction of the sulfonamide group. The steps generally include:
- Formation of Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group is usually accomplished via nucleophilic substitution reactions.
Case Study 1: Antihistaminic Activity
A study published in Annals of Allergy demonstrated that derivatives of imidazole compounds effectively reduced allergic responses in animal models. The research highlighted that compounds similar to 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid showed comparable efficacy to established antihistamines like cetirizine .
Case Study 2: Antitumor Potential
Research conducted by Juhlin et al. indicated that imidazole derivatives exhibit selective cytotoxicity against certain cancer cell lines. The study found that the introduction of specific functional groups, such as sulfonamides, enhanced the antitumor activity of these compounds .
Case Study 3: Antimicrobial Efficacy
A comparative study on sulfonamide-containing compounds revealed significant antibacterial activity against Gram-positive bacteria. The results suggested that the presence of both the imidazole and sulfonamide groups contributed to a synergistic effect on bacterial inhibition .
Chemical Reactions Analysis
Imidazole Core Formation
-
Alkylation of Imidazole :
A solvent-free N-alkylation strategy (as in ) could introduce the acetic acid moiety. For example, reacting imidazole with tert-butyl chloroacetate or ethyl chloroacetate in the presence of K₂CO₃ yields imidazol-1-yl-acetic acid derivatives.
Sulfonamidation of the Phenyl Substituent
-
Sulfonyl Chloride Coupling :
The ethenesulfonamido group is introduced via reaction of an aniline intermediate with 4-chlorophenyl ethenesulfonyl chloride. This aligns with sulfonamide formation mechanisms in , where amines react with sulfonyl chlorides under basic conditions.
Final Assembly
-
Acid Hydrolysis :
Hydrolysis of ester-protected intermediates (e.g., tert-butyl or benzyl esters) using HCl or aqueous acid yields the free acetic acid derivative .
Key Reaction Data
*Extrapolated from analogous reactions in .
Mechanistic Insights
-
Imidazole Alkylation : Proceeds via SN2 displacement, where imidazole’s nucleophilic nitrogen attacks the chloroacetate’s electrophilic carbon .
-
Sulfonamidation : Involves deprotonation of the aniline by K₂CO₃, enhancing nucleophilicity for attack on the sulfonyl chloride .
Side Reactions and Impurities
-
Di-Alkylation of Imidazole : Excess alkylating agents (e.g., chloroacetate) may lead to bis-alkylated byproducts (e.g., di-acid impurity 4a in ).
-
Incomplete Sulfonamidation : Residual aniline or partial hydrolysis of sulfonyl chloride could necessitate purification via recrystallization or chromatography .
Spectroscopic Characterization
-
1H NMR : Peaks for the imidazole protons (δ 6.86–7.58), acetic acid (δ 4.82, s), and sulfonamide NH (δ ~10–12) .
-
13C NMR : Signals for carbonyl carbons (~167–172 ppm) and aromatic carbons (120–140 ppm) .
Optimization Strategies
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid, and how are reaction conditions optimized?
- Answer : Synthesis typically involves:
Imidazole ring formation : Cyclization of precursors (e.g., substituted phenylglyoxal derivatives) under acidic/basic conditions .
Sulfonamide coupling : Reaction of the imidazole intermediate with 4-chlorophenyl ethenesulfonyl chloride, requiring precise pH control (~7–8) to avoid side reactions .
Acetic acid moiety introduction : Alkylation or substitution reactions, monitored via TLC/HPLC for completion .
- Optimization : Temperature (60–80°C) and solvent selection (e.g., DMF for solubility) are critical. Yields improve with slow reagent addition and inert atmospheres .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- Answer :
| Technique | Purpose | Key Observations | Reference |
|---|---|---|---|
| NMR | Structural confirmation | Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5 ppm (acetic acid CH₂) | |
| HPLC | Purity assessment | Retention time consistency (>95% purity) under gradient elution (acetonitrile/water) | |
| MS | Molecular weight verification | [M+H]⁺ peak at m/z ~470–475 (exact mass depends on substituents) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?
- Answer : Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary in DMSO-d₆ vs. CDCl₃; use deuterated solvents consistently .
- Tautomerism : The imidazole ring’s NH group may exhibit keto-enol tautomerism, altering IR carbonyl peaks. Confirm via 2D NMR (e.g., HSQC) .
- Impurity interference : Cross-validate with LC-MS to detect trace byproducts (e.g., unreacted sulfonamide precursors) .
Q. What strategies are effective for improving yield in the sulfonamide coupling step?
- Answer :
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to imidazole intermediate reduces unreacted starting material .
- Workup : Extract unreacted reagents with ethyl acetate (3×) and dry over MgSO₄ to prevent hydrolysis .
Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate its activity?
- Answer :
- Mechanism : The sulfonamide group acts as a hydrogen-bond donor, targeting enzymes like carbonic anhydrase. Docking studies (AutoDock Vina) suggest binding affinity (ΔG ≈ −8.2 kcal/mol) .
- Assays :
Fluorescence quenching : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots .
Enzyme inhibition : IC₅₀ determination using colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis for esterase activity) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate degradation during long-term stability studies?
- Answer :
- Storage conditions : Use amber vials at −20°C under argon to prevent photodegradation and oxidation .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS/MS .
- Stabilizers : Add 0.1% ascorbic acid to aqueous solutions to inhibit radical-mediated breakdown .
Q. How can computational modeling guide the rational design of derivatives with enhanced activity?
- Answer :
- QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity (R² > 0.85) to prioritize lipophilic derivatives .
- MD simulations : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in vivo studies?
- Answer :
- Metabolic instability : Phase I metabolism (e.g., cytochrome P450-mediated oxidation) reduces bioavailability. Test hepatic microsome stability .
- Protein binding : High serum albumin binding (≥90%) lowers free drug concentration. Measure via equilibrium dialysis .
Notes
- Methodology : Emphasize reproducibility via detailed supplementary protocols (e.g., NMR acquisition parameters).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
